N-(3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Description
N-(3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
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Biological Activity
N-(3-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24FN3O2S, with a molecular weight of approximately 375.48 g/mol. The structure includes a furan ring and a thiophene moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its interaction with multiple biological targets:
- Dopamine Receptors : Compounds with similar piperazine structures have shown affinity for dopamine transporters, suggesting potential applications in neuropharmacology, particularly in treating disorders like depression and schizophrenia .
- Anticancer Activity : Research indicates that derivatives with thiophene and furan rings exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Biological Activity Overview
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluating the cytotoxic effects of compounds similar to this compound found significant activity against various human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
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Neuropharmacological Effects :
- In preclinical trials, compounds with similar structural features demonstrated significant binding affinity for dopamine receptors, indicating potential use in treating conditions such as ADHD and depression. The selectivity for dopamine over serotonin receptors suggests a favorable side effect profile compared to traditional antidepressants.
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Antimicrobial Activity :
- Research has shown that certain derivatives possess antibacterial activity against Gram-positive bacteria, which could lead to new therapeutic options for resistant strains.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the thiophene or furan positions have been explored to improve potency and selectivity:
Modification | Effect on Activity |
---|---|
Thiophene substitution | Increased cytotoxicity in cancer cell lines |
Furan ring modification | Enhanced selectivity for dopamine receptors |
Piperazine alterations | Improved binding affinity and reduced side effects |
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-15-16(2)30-23(25-22(28)19-5-4-14-29-19)20(15)21(17-6-8-18(24)9-7-17)27-12-10-26(3)11-13-27/h4-9,14,21H,10-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKDIQQZWKEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.